molecular formula C22H28N2O4 B8685886 Benzamide, N-(1,2,3,4-tetrahydro-2-propylisoquinolin-5-yl)-3,4,5-trimethoxy- CAS No. 37481-31-5

Benzamide, N-(1,2,3,4-tetrahydro-2-propylisoquinolin-5-yl)-3,4,5-trimethoxy-

Cat. No.: B8685886
CAS No.: 37481-31-5
M. Wt: 384.5 g/mol
InChI Key: NHCCUUKOKFWVLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, N-(1,2,3,4-tetrahydro-2-propylisoquinolin-5-yl)-3,4,5-trimethoxy- is a useful research compound. Its molecular formula is C22H28N2O4 and its molecular weight is 384.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzamide, N-(1,2,3,4-tetrahydro-2-propylisoquinolin-5-yl)-3,4,5-trimethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzamide, N-(1,2,3,4-tetrahydro-2-propylisoquinolin-5-yl)-3,4,5-trimethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

37481-31-5

Molecular Formula

C22H28N2O4

Molecular Weight

384.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-(2-propyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide

InChI

InChI=1S/C22H28N2O4/c1-5-10-24-11-9-17-15(14-24)7-6-8-18(17)23-22(25)16-12-19(26-2)21(28-4)20(13-16)27-3/h6-8,12-13H,5,9-11,14H2,1-4H3,(H,23,25)

InChI Key

NHCCUUKOKFWVLH-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCC2=C(C1)C=CC=C2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Amino-2-n-propyl-1,2,3,4-tetrahydroisoquinoline hydrobromide (13.7 g) prepared as in Example 5 was suspended in dry benzene (100 ml) and 0.5 g of dry potassium bicarbonate was added. A 0.1 mole excess of 3,4,5-trimethoxybenzoyl chloride was dissolved in dry benzene (100 ml) and this solution was added to the solution of the tetrahydroisoquinoline. The mixture was refluxed for 5 days. The precipitate formed was collected by filtration and washed with 10% sodium carbonate solution followed by water. The washings were discarded and the remaining solid (11.7 g) was purified by recrystallization from ethanol to yield 5-(3,4,5-trimethoxybenzamido)-2-n-propyl-1,2,3,4-tetrahydroisoquinoline as a white powder, m.p., 158.5°-159.5° C.
Name
5-Amino-2-n-propyl-1,2,3,4-tetrahydroisoquinoline hydrobromide
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

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